
Troubleshooting SCF convergence issues with
DM21

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DM21

Cat. No.: B13910615 Get Quote

Technical Support Center: DM21 Functional
Welcome to the technical support center for the DeepMind21 (DM21) functional. This guide

provides troubleshooting assistance and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals address Self-Consistent Field

(SCF) convergence issues that may arise during their experiments.

Frequently Asked Questions (FAQs)
Q1: Why does my DM21 calculation fail to converge when other functionals work fine?

A1: The DM21 functional is based on a neural network, which distinguishes it from traditional,

analytical functionals. This neural network approach can result in a non-smooth exchange-

correlation potential.[1] This lack of smoothness can cause oscillations in the energy and

gradients during the SCF cycle, making convergence more challenging compared to analytical

functionals like SCAN or B3LYP.[1] For instance, in a simple H₂ system, the SCAN functional

required only 4 SCF iterations for convergence, whereas DM21 required 16.[1][2]

Q2: Are convergence issues more common for certain types of molecules?

A2: Yes, convergence difficulties with DM21 are particularly pronounced for specific molecular

systems.
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Transition Metal Chemistry (TMC): DM21 consistently struggles with SCF convergence for

transition metal compounds.[3][4] While it can provide accurate results when it does

converge, a significant portion of calculations (around 30% in one study) may fail to reach

convergence, limiting its practical use in this area.[3]

Systems with Elongated Bonds: Problems have been reported for molecules at or near their

dissociation limit. For example, convergence failures have been observed for H₂ and F₂ with

bond lengths stretched to approximately 2.3 Å and beyond.[5]

Q3: What are the first troubleshooting steps I should take for a failing DM21 SCF calculation?

A3: When encountering a convergence failure, the initial steps should focus on providing a

better starting point and stabilizing the SCF procedure.

Use a Better Initial Guess: The most effective first step is to use the converged orbitals from

a calculation with a more stable, traditional functional (like B3LYP) as the initial guess for

your DM21 calculation.[3][6]

Employ Damping and Level Shifting: For oscillating calculations, introducing damping can

help stabilize the SCF procedure. For systems that may have complex electronic structures

(like stretched molecules), applying a level shift can help guide the calculation toward the

correct electronic state.[5]

Q4: Which SCF algorithms are recommended or not recommended for DM21?

A4: The choice of SCF algorithm is critical. Standard algorithms like Direct Inversion in the

Iterative Subspace (DIIS) may struggle with the oscillatory nature of DM21. While second-order

SCF methods (like the Newton-Raphson method, or SOSCF in PySCF) are powerful for difficult

convergence cases, they are not compatible with DM21.[7] This is because the DM21
implementation does not support the second-order derivatives of the exchange-correlation

energy required by these methods.[5][7] Even direct orbital optimization methods, which

bypass the standard SCF procedure, can fail if the functional is highly non-smooth for the

system in question.[3] Therefore, users should primarily rely on stabilizing first-order methods

like DIIS in combination with techniques like a good initial guess, damping, and level shifting.

Q5: How can I resolve convergence failure for systems with stretched bonds?
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A5: For molecules with elongated bonds, such as during bond dissociation, the system often

adopts a broken-symmetry ground state, which can be difficult for standard SCF algorithms to

find. This is a common point of failure for DM21.[5] In these cases, applying a level shift (e.g., a

value of 0.5 Hartrees) can be an effective solution. The level shift artificially raises the energy of

the virtual orbitals, which can help prevent orbital mixing and guide the SCF procedure to the

correct, lower-energy broken-symmetry wavefunction, leading to successful convergence.[5]

Q6: Can I use DM21 for periodic systems or with dispersion corrections?

A6: The standard implementation of DM21 in PySCF (dm21.NeuralNumInt) is designed for

molecular (non-periodic) systems and is not compatible with the periodic boundary condition

framework, which requires a different numerical integration interface.[8] Furthermore, applying

standard dispersion corrections like Grimme's D3 method may not work directly. This is

because DM21 is implemented by overloading the numerical integration object (mf._numint)

rather than setting the mf.xc attribute, which can interfere with helper functions designed to add

dispersion corrections.[9]

Troubleshooting Guides and Protocols
General Troubleshooting Workflow
When a DM21 SCF calculation fails to converge, a systematic approach can help identify and

resolve the issue. The following diagram outlines a recommended workflow.
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A general workflow for troubleshooting DM21 SCF convergence failures.
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Logical Approach for Stretched Bond Issues
Convergence failures in systems with elongated bonds are often related to finding the correct

broken-symmetry electronic state. The following diagram illustrates the logic for diagnosing and

solving this specific problem.

Problem:
SCF fails for molecule

with elongated bonds (e.g., H₂ at 2.3 Å)

Likely Cause:
Calculation is failing to find the
more stable, broken-symmetry

wavefunction.

Solution:
Apply a level shift to raise the

energy of virtual orbitals.

Implementation (PySCF):
mf.level_shift = 0.5

Outcome:
Calculation is guided to the correct

broken-symmetry state, leading
to SCF convergence.

Click to download full resolution via product page
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Logical diagram for solving stretched bond convergence issues with level shifting.

Quantitative Data and Experimental Protocols
Data Presentation
The difficulty of converging DM21 can be quantified by comparing the number of SCF iterations

against traditional functionals or by examining the success rates of different computational

strategies.

Table 1: SCF Convergence Strategies for Transition Metal Chemistry Based on strategies

employed for challenging transition metal systems.[3][6]

Strategy
Max SCF
Iterations

Convergence
Threshold
(Energy)

Convergence
Threshold
(Gradient)

Initial Guess

Strategy A 200 10⁻⁶ Ha 10⁻³ Ha/Bohr B3LYP Orbitals

Strategy B 500 10⁻⁶ Ha 10⁻³ Ha/Bohr B3LYP Orbitals

Strategy C 900 10⁻⁶ Ha 10⁻³ Ha/Bohr B3LYP Orbitals

Table 2: Example SCF Iteration Count Comparison For the H₂ molecule in a 6-31G basis set.[1]

[2]

Functional SCF Iterations to Converge

SCAN 4

DM21 16

Experimental Protocols
Below are sample methodologies for implementing troubleshooting techniques within the

PySCF computational chemistry package, which is the primary platform for DM21.[10][11]

Protocol 1: Using a B3LYP Initial Guess
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This protocol details how to first run a B3LYP calculation and then use its converged density

matrix as the initial guess for the DM21 calculation.

Protocol 2: Applying Level Shifting and Damping

This protocol shows how to apply level shifting and damping to a DM21 calculation in PySCF,

which is useful for oscillating systems or those with difficult electronic structures.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Troubleshooting SCF convergence issues with DM21].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#troubleshooting-scf-convergence-issues-
with-dm21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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